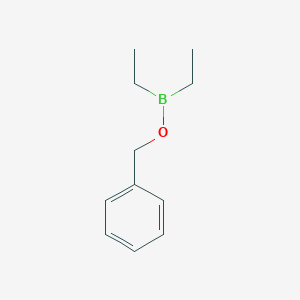
Benzyl diethylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl diethylborinate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a benzyl group attached to a boron atom, which is further bonded to two ethyl groups. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl diethylborinate can be synthesized through several methods. One common approach involves the reaction of benzylboronic acid with diethylborane. This reaction typically occurs under mild conditions and can be catalyzed by transition metals such as palladium or nickel. Another method involves the hydroboration of benzyl-substituted alkenes with diethylborane, followed by oxidation to yield the desired product .
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale hydroboration processes. These processes often employ continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as rhodium or iridium complexes can enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl diethylborinate undergoes a variety of chemical reactions, including:
Reduction: It can be reduced to form benzylborane, which can further react to form other organoboron compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Benzylboronic acid, benzyl alcohol.
Reduction: Benzylborane.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl diethylborinate has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of benzyl diethylborinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as hydroboration and cross-coupling. The benzyl group provides additional stability through resonance effects, enhancing the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Benzylboronic acid
- Benzylborane
- Diethylborane
Comparison
Benzyl diethylborinate is unique due to its dual functionality, combining the reactivity of both benzyl and diethylboron groups. This allows it to participate in a wider range of reactions compared to benzylboronic acid or benzylborane, which have more limited reactivity .
Propiedades
Número CAS |
93130-39-3 |
|---|---|
Fórmula molecular |
C11H17BO |
Peso molecular |
176.07 g/mol |
Nombre IUPAC |
diethyl(phenylmethoxy)borane |
InChI |
InChI=1S/C11H17BO/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
RATQTDXRQDJYPH-UHFFFAOYSA-N |
SMILES canónico |
B(CC)(CC)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
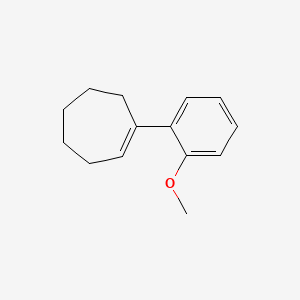
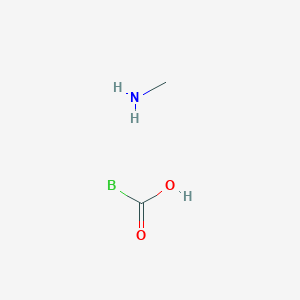
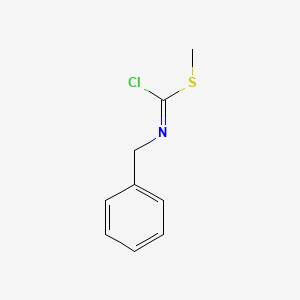
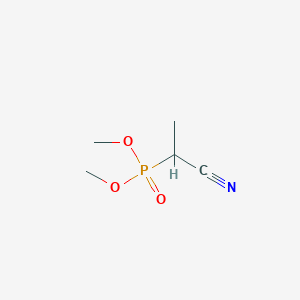
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
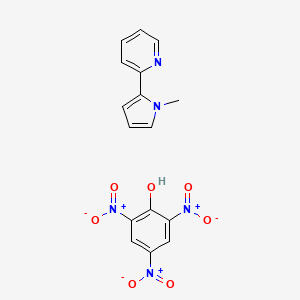
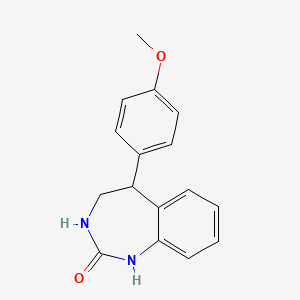
![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)

![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
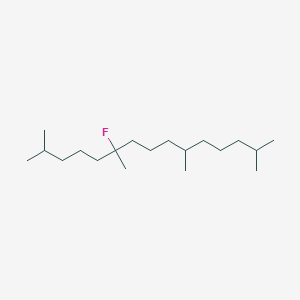
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
